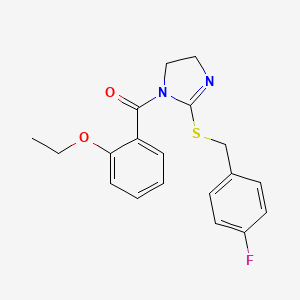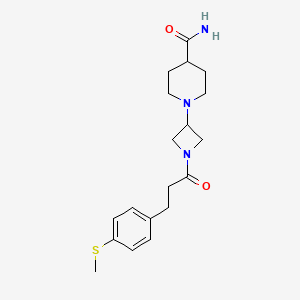
4,7-Dichlorobenzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichlorobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H4Cl2O2 . It has a molecular weight of 215.03 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with two chlorine atoms and an aldehyde group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
4,7-Dichlorobenzofuran-2-carbaldehyde is used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of quinoline ring systems and is used to construct fused or binary quinoline-cored heterocyclic systems. These compounds have significant applications in synthetic chemistry and biological research (Hamama et al., 2018).
Utility in Stereocontrolled Synthesis
This compound derivatives, such as 4-Oxoazetidine-2-carbaldehydes, are important in stereocontrolled synthesis. These compounds serve as both protected α-amino aldehydes and masked β-amino acids, displaying dual reactivity beneficial in synthesizing substances like amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2002).
Photocatalytic Applications
Furan-2-carbaldehydes, related to this compound, are utilized as green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage, highlighting the compound's role in environmentally friendly chemical synthesis (Yu et al., 2018).
Improved Synthesis Methods
Advancements in the synthesis of derivatives like 2-substituted 4-chlorothiazole-5-carbaldehydes, which are structurally related to this compound, have been made. These improved methods offer higher yields and convenience, further enhancing the compound's utility in chemical research (Debski et al., 1997).
Applications in Heterocyclic Synthesis
This compound and its analogs play a crucial role in heterocyclic synthesis. They are used as intermediates in the creation of diverse heterocyclic systems, proving their versatility in the synthesis of novel chemical entities (Gouda et al., 2016).
Propriétés
IUPAC Name |
4,7-dichloro-1-benzofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCWOPFJGCRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(O2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2708350.png)





![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)

![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)



![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)